molecular formula C13H15ClF3NO B8164460 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine

Cat. No.: B8164460
M. Wt: 293.71 g/mol
InChI Key: TZULHKIDJIXBIC-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine is an organic compound that features a piperidine ring bonded to a phenoxy group, which is further substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and a phenoxy group with chloro and trifluoromethyl substitutions. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-11-4-3-10(13(15,16)17)6-12(11)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZULHKIDJIXBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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